molecular formula C8H21NO B3287048 Dimethyldipropylammonium Hydroxide CAS No. 836597-65-0

Dimethyldipropylammonium Hydroxide

Cat. No. B3287048
CAS RN: 836597-65-0
M. Wt: 147.26 g/mol
InChI Key: OSSXLTCIVXOQNK-UHFFFAOYSA-M
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Description

Dimethyldipropylammonium Hydroxide is a chemical compound with the molecular formula C8H21NO . It is also known by its IUPAC name 1-Propanaminium, N,N-dimethyl-N-propyl-, hydroxide .

Scientific Research Applications

Surfactant/Water System and Drug Delivery

Dimethyldi-n-octylammonium chloride, a compound related to Dimethyldipropylammonium Hydroxide, has been studied for its potential in forming vesicles and micelles in aqueous solutions. These formations are relevant for drug delivery systems. The compound demonstrates unique supramolecular transitions due to its balanced hydrophilic-hydrophobic nature, offering new opportunities in drug delivery (Leclercq, Bauduin, & Nardello‐Rataj, 2017).

Hydroxide Ion Conducting Polymers

Novel fluorene-based polymers with pendant alkyltrimethylammonium groups, which are soluble in various solvents including dimethylformamide, have been synthesized. These polymers exhibit high hydroxide ion conductivities, making them suitable for use in alkaline anion exchange membranes, a key component in certain types of fuel cells (Lee, Mohanty, & Bae, 2015).

Alcohol Oxidations

The Burgess reagent, a compound related to Dimethyldipropylammonium Hydroxide, has been used to facilitate the oxidation of alcohols to aldehydes and ketones. This reagent, in the presence of dimethyl sulfoxide, can perform these transformations efficiently under mild conditions (Sultane & Bielawski, 2017).

Molecular Interactions and Thermophysical Properties

Ammonium ionic liquids, including compounds similar to Dimethyldipropylammonium Hydroxide, have been studied for their interactions with highly polar compounds like N,N-dimethylformamide. This research provides insights into the molecular interactions in mixed solvents, which is significant for understanding and predicting solvent behaviors in various applications (Attri, Venkatesu, & Kumar, 2010).

Cellulose Degradation and Solubility

Dimethyldibenzylammonium hydroxide, a related compound, has been compared with other solutions for its effectiveness as a solvent for cellulose. This study aids in understanding the solubility and degradation of cellulose, which has implications in fields like material science and bioengineering (Mease & Gleysteen, 1941).

Membrane Modulation in Cell Biology

Studies have shown that Dimethyl sulfoxide, a compound related to Dimethyldipropylammonium Hydroxide, can modulate the structure and properties of cell membranes. This modulation is important in applications like cryopreservation, cell fusion, and drug delivery (Gurtovenko & Anwar, 2007).

Mitochondrial Integrity in Astrocytes

Research has indicated that Dimethyl sulfoxide can affect mitochondrial integrity and membrane potential in cultured astrocytes. This finding is important for understanding cellular responses to solvents and for the development of neuroprotective strategies (Yuan et al., 2014).

Future Directions

While specific future directions for research on Dimethyldipropylammonium Hydroxide are not available, research on similar ammonium compounds is ongoing in areas such as catalyst development and membrane fabrication for desalination .

properties

IUPAC Name

dimethyl(dipropyl)azanium;hydroxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N.H2O/c1-5-7-9(3,4)8-6-2;/h5-8H2,1-4H3;1H2/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSSXLTCIVXOQNK-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+](C)(C)CCC.[OH-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

836597-65-0
Record name 1-Propanaminium, N,N-dimethyl-N-propyl-, hydroxide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=836597-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanaminium, N,N-dimethyl-N-propyl-, hydroxide (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

15 ml of dipropylamine in 50 ml of ethanol as a solvent and with KHCO3 as a buffer are reacted with 20 ml of methyl iodide at a temperature of from 40 to 50° C. in a water bath with stirring. After 2 hours, cooling to room temperature was effected, the product dimethyldipropylammonium iodide crystallizing out. The solid filtrate was washed in ethanol. An aqueous solution of the iodide was converted over an Amberlyst anion exchanger into dimethyldipropylammonium hydroxide.
Name
dimethyldipropylammonium iodide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
KHCO3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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